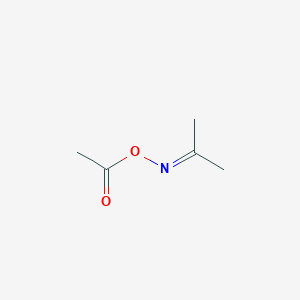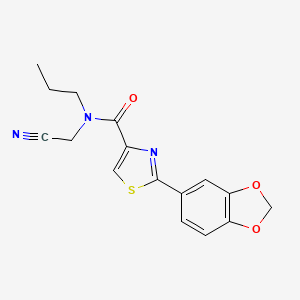![molecular formula C16H21NO2S B2719806 (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 1798994-46-3](/img/structure/B2719806.png)
(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features. This compound contains a cyclopropyl group, a hydroxypropyl chain, and a phenyl ring substituted with a methylthio group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.
Attachment of the phenyl ring: The phenyl ring with a methylthio substituent can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acrylamide moiety: The final step involves the formation of the acrylamide group through an amidation reaction, typically using an amine and an acrylate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The acrylamide moiety can be reduced to form an amine derivative.
Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a phenyl derivative with a different substituent.
Applications De Recherche Scientifique
(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide: Lacks the cyclopropyl group.
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylacrylamide: Lacks the methylthio substituent on the phenyl ring.
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group.
Uniqueness
(2E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is unique due to the combination of its cyclopropyl group, hydroxypropyl chain, and methylthio-substituted phenyl ring. This unique structure imparts specific chemical and biological properties, making it distinct from similar compounds.
Propriétés
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(20-2)9-4-12/h3-5,8-10,13,19H,6-7,11H2,1-2H3,(H,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTJLRNXVTYJDB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)
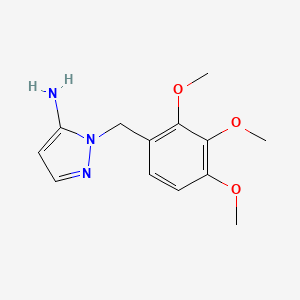
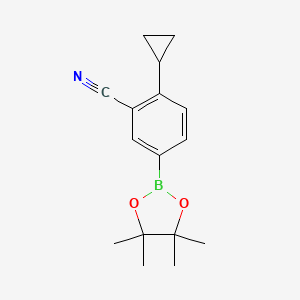
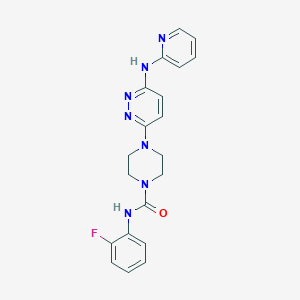

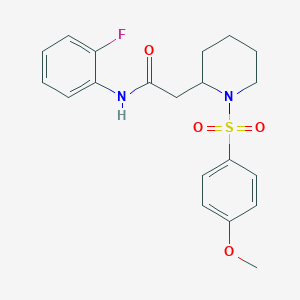
![4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE](/img/structure/B2719734.png)
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
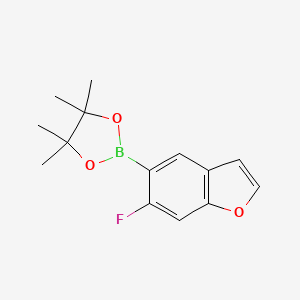
![4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
![N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide](/img/structure/B2719739.png)
